molecular formula C18H22N2O3S B2753368 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705784-67-3

2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2753368
CAS No.: 1705784-67-3
M. Wt: 346.45
InChI Key: UPIMKWLDRVCZGA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Atom-Transfer Radical Cyclizations

Methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate reacts with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes in a process involving an initial iodine atom-transfer annulation followed by an ionic cyclization. This transformation allows phenylsulfonylacetates to serve as surrogates for acyl radicals in synthesis, indicating a potential method for constructing complex bicyclic structures that could be relevant to the chemical framework of the compound (Flynn et al., 1992).

Catalyzed Pauson–Khand Reactions

The Rh(I)-catalyzed Pauson–Khand reaction (PKR) of 1-phenylsulfonyl-1,2-octadien-7-ynes and their aza derivatives exclusively produce corresponding 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones. This reaction's specificity in generating complex bicyclic structures demonstrates its potential utility in synthesizing compounds with similar structural features to the compound of interest (Inagaki et al., 2007).

Synthesis of Highly Substituted Azabicyclo[3.2.1]octanes

3-Hydroxy-4-pyrones can be transformed into 4-methoxy-3-oxidopyridinium ylides, capable of undergoing cycloaddition to several electron-deficient alkenes, thus allowing the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This method could potentially facilitate the generation of diverse derivatives of the compound under investigation (Rumbo et al., 1996).

Antibacterial and Carbonic Anhydrase Inhibitor Activities

Ethane sulfonic acide hydrazide derivatives and their metal complexes have been synthesized and investigated for their antibacterial activities and carbonic anhydrase enzyme inhibition. This study suggests potential bioactive applications for compounds containing sulfonyl groups, hinting at the broader pharmacological potential of the compound (Ozdemir et al., 2010).

Arylsulfonamide-based Antioxidant and Antibacterial Activities

A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines exhibited considerable antioxidant, antifungal, and antibacterial activities. This research highlights the utility of sulfonyl-containing compounds in developing new therapeutic agents, possibly including derivatives of the compound (Kumar & Vijayakumar, 2017).

Properties

IUPAC Name

2-indol-1-yl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-24(22,23)16-10-14-6-7-15(11-16)20(14)18(21)12-19-9-8-13-4-2-3-5-17(13)19/h2-5,8-9,14-16H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIMKWLDRVCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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